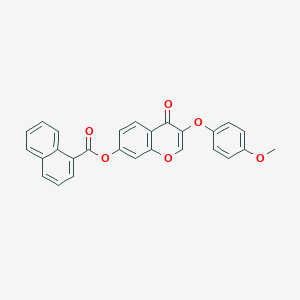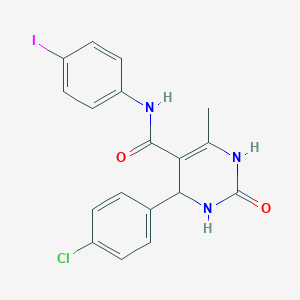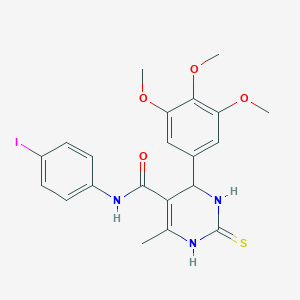
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate, also known as Coumarin-7-naphthoate, is a chemical compound that has drawn the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to induce apoptosis by activating caspase-3 and caspase-9, and inhibiting the PI3K/Akt signaling pathway. In addition, it has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
The neuroprotective effects of this compound may be attributed to its antioxidant and anti-inflammatory properties. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, this compound has been reported to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
实验室实验的优点和局限性
One advantage of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This makes it a promising candidate for further development as a potential anticancer agent. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its pharmacological properties and potential therapeutic applications.
Another direction is to optimize its synthesis method to improve its yield and purity. This will facilitate its use in lab experiments and clinical trials.
Finally, further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. This will help to determine its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate can be achieved through a multi-step reaction. The first step involves the synthesis of 7-hydroxycoumarin from salicylaldehyde and ethyl acetoacetate. The second step involves the reaction between 7-hydroxycoumarin and 4-methoxyphenol in the presence of a base to form 3-(4-methoxyphenoxy)-4H-chromen-4-one. The final step involves the esterification of 3-(4-methoxyphenoxy)-4H-chromen-4-one with 1-naphthoic acid in the presence of a catalyst to yield this compound.
科学研究应用
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been studied for its potential therapeutic applications in various fields. In the field of cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been reported to induce apoptosis, inhibit angiogenesis, and suppress cancer cell migration and invasion.
In the field of neuroscience, this compound has been studied for its potential neuroprotective effects. It has been reported to protect neurons against oxidative stress, reduce inflammation, and improve cognitive function.
属性
分子式 |
C27H18O6 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H18O6/c1-30-18-9-11-19(12-10-18)32-25-16-31-24-15-20(13-14-23(24)26(25)28)33-27(29)22-8-4-6-17-5-2-3-7-21(17)22/h2-16H,1H3 |
InChI 键 |
QREASOXZPIYJQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
